![molecular formula C24H26N4O4S B2699005 methyl 2-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate CAS No. 1207040-02-5](/img/structure/B2699005.png)
methyl 2-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Methyl 2-(2-((1-(4-(butylcarbamoyl)phenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an imidazole ring, a benzoate ester, and a butylcarbamoyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, including the formation of the imidazole ring, the introduction of the butylcarbamoyl group, and the esterification of the benzoic acid derivative. Common reagents used in these reactions include imidazole, butyl isocyanate, and methyl benzoate. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Purification methods like recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-((1-(4-(butylcarbamoyl)phenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and electrophiles in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(2-((1-(4-(butylcarbamoyl)phenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, coatings, and catalysts.
Mechanism of Action
The mechanism of action of methyl 2-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The butylcarbamoyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Compounds like metronidazole and clotrimazole are well-known for their antimicrobial and antifungal activities.
Uniqueness
Methyl 2-(2-((1-(4-(butylcarbamoyl)phenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the butylcarbamoyl group and the benzoate ester differentiates it from other imidazole derivatives, potentially enhancing its therapeutic potential and versatility in various applications.
Biological Activity
Methyl 2-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features multiple functional groups, including a benzoate ester, an imidazole ring, and a butylcarbamoyl group, which contribute to its potential therapeutic applications.
Chemical Structure
The IUPAC name for this compound is methyl 2-[[2-[1-[4-(butylcarbamoyl)phenyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate. Its molecular formula is C24H26N4O4S, and it has a molecular weight of 478.6 g/mol. The structure can be summarized as follows:
Component | Structure Description |
---|---|
Benzoate Ester | Contributes to lipophilicity and membrane permeability |
Imidazole Ring | Involved in metal ion binding and enzyme interactions |
Butylcarbamoyl Group | Enhances solubility and bioavailability |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the butylcarbamoyl moiety enhances its lipophilicity, facilitating cellular uptake.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, similar compounds have shown significant cytotoxicity against various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer) cells. In one study, several imidazole derivatives were synthesized and evaluated for their anticancer properties using MTT assays, which measure cell viability:
Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
11 | HT-29 | 15 | Induction of apoptosis |
12 | MCF-7 | 20 | Cell cycle arrest |
13 | HT-29 | 10 | DNA fragmentation |
These findings suggest that this compound may exhibit similar anticancer effects due to structural similarities with these active derivatives .
Antimicrobial Activity
Imidazole derivatives are also known for their antimicrobial properties. Studies have shown that various imidazole compounds exhibit inhibition against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The efficacy of these compounds can be assessed through zone of inhibition tests:
Compound | Zone of Inhibition (mm) |
---|---|
Methyl Compound A | 20 |
Methyl Compound B | 15 |
Methyl Compound C | 25 |
These results indicate that this compound could potentially serve as a lead compound for developing new antimicrobial agents .
Other Biological Activities
Beyond anticancer and antimicrobial effects, imidazole derivatives are reported to possess various pharmacological activities including anti-inflammatory, antidiabetic, and antifungal properties. The broad spectrum of biological activities makes this compound an attractive candidate for further research in drug development .
Properties
IUPAC Name |
methyl 2-[[2-[1-[4-(butylcarbamoyl)phenyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-3-4-13-25-22(30)17-9-11-18(12-10-17)28-15-14-26-24(28)33-16-21(29)27-20-8-6-5-7-19(20)23(31)32-2/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,25,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETRDQRTTGKEDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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